molecular formula C15H19N3O3S B11012756 N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide

N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide

Cat. No.: B11012756
M. Wt: 321.4 g/mol
InChI Key: NZAKHUZQHXBJLR-UHFFFAOYSA-N
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Description

N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a methanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Mechanism of Action

The mechanism of action of N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidine ring.

    Indole Derivatives: Indole-3-carbaldehyde and other indole-based compounds have similar indole moieties.

    Sulfonamide Derivatives: Methanesulfonamide and other sulfonamide-based compounds share the sulfonamide group.

Uniqueness

N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide is unique due to its combination of the pyrrolidine, indole, and methanesulfonamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in drug discovery and development.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-4-yl]methanesulfonamide

InChI

InChI=1S/C15H19N3O3S/c1-22(20,21)16-13-5-4-6-14-12(13)7-10-18(14)11-15(19)17-8-2-3-9-17/h4-7,10,16H,2-3,8-9,11H2,1H3

InChI Key

NZAKHUZQHXBJLR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCCC3

Origin of Product

United States

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